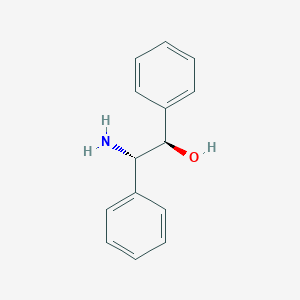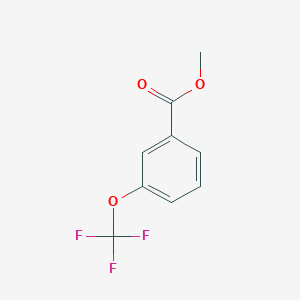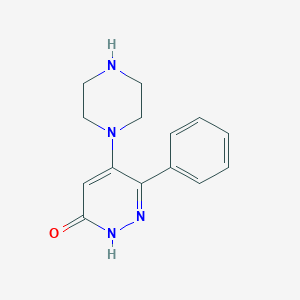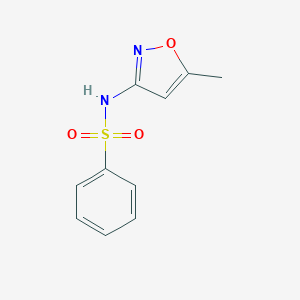![molecular formula C19H28Cl2N2O2 B138159 N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine CAS No. 134314-53-7](/img/structure/B138159.png)
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. MDMB-CHMICA was first synthesized in 2014 and has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids.
Mécanisme D'action
MDMB-CHMICA acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. Activation of these receptors results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of cannabis. MDMB-CHMICA has a high affinity for these receptors, which results in a potent and long-lasting effect.
Effets Biochimiques Et Physiologiques
MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems. It has also been shown to impair memory and cognitive function, which can lead to long-term neurological problems. MDMB-CHMICA has also been associated with psychotic symptoms such as hallucinations and delusions.
Avantages Et Limitations Des Expériences En Laboratoire
MDMB-CHMICA has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the investigation of the specific effects of synthetic cannabinoids. It also has a long half-life, which allows for the study of the pharmacokinetics and metabolism of synthetic cannabinoids in the body. However, MDMB-CHMICA has several limitations, including its potential for misuse and the difficulty of synthesizing it safely.
Orientations Futures
The use of synthetic cannabinoids such as MDMB-CHMICA in scientific research is an area of active investigation. Future research directions include the investigation of the long-term effects of synthetic cannabinoids on the brain and the body, the development of safer and more selective synthetic cannabinoids, and the investigation of the potential therapeutic uses of synthetic cannabinoids. The use of synthetic cannabinoids in the treatment of pain, anxiety, and other medical conditions is an area of active investigation.
Méthodes De Synthèse
MDMB-CHMICA is synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis involves the use of hazardous chemicals and requires specialized equipment and expertise. The exact synthesis method is not disclosed due to the potential for misuse.
Applications De Recherche Scientifique
MDMB-CHMICA has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids. It has been shown to be a potent agonist of the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and memory. MDMB-CHMICA has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in the body.
Propriétés
Numéro CAS |
134314-53-7 |
|---|---|
Nom du produit |
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine |
Formule moléculaire |
C19H28Cl2N2O2 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H26N2O2.2ClH/c1-20-11-13-22-18-7-3-16(4-8-18)15-17-5-9-19(10-6-17)23-14-12-21-2;;/h3-10,20-21H,11-15H2,1-2H3;2*1H |
Clé InChI |
IBPONOWGXWADCF-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCNC.Cl.Cl |
SMILES canonique |
CNCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCNC.Cl.Cl |
Synonymes |
is(4-(2-methylaminoethoxy)phenyl)methane BMAEPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



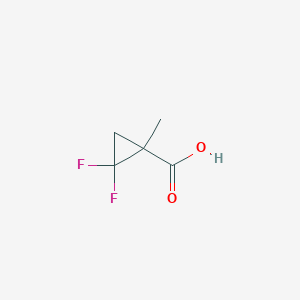
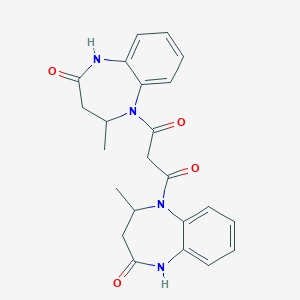
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
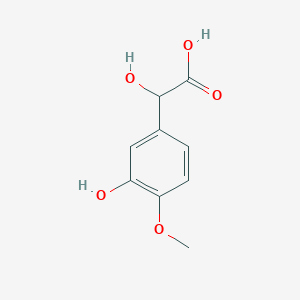
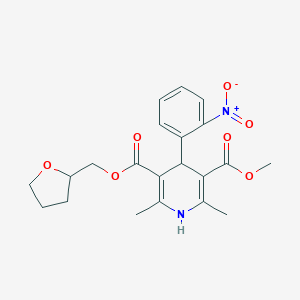
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
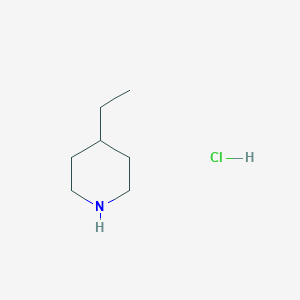
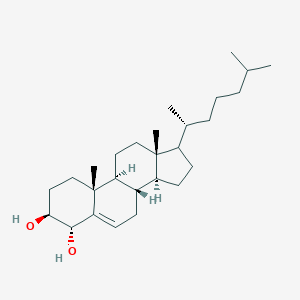
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
